molecular formula C17H18BrN3O2S B10954575 5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-butyl-4H-1,2,4-triazole-3-thiol

5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-butyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10954575
M. Wt: 408.3 g/mol
InChI Key: VQEVYYVLSZOOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-BUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of functional groups, including a bromophenoxy group, a furan ring, a triazole ring, and a hydrosulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-BUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy group.

    Synthesis of the furan ring: The bromophenoxy intermediate is then reacted with a furan derivative under specific conditions to form the furan ring.

    Formation of the triazole ring: The furan derivative is further reacted with a suitable azide to form the triazole ring.

    Introduction of the hydrosulfide group: Finally, the triazole compound is treated with a sulfur source to introduce the hydrosulfide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-BUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-BUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-BUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. The hydrosulfide group can participate in redox reactions, potentially modulating the activity of enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Bromophenoxy)methyl]-2-furaldehyde
  • 5-[(4-Bromophenoxy)methyl]-2-furoic acid
  • 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 5-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-4-BUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of the hydrosulfide group, which imparts distinct chemical reactivity and potential biological activity. The combination of the furan and triazole rings also provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

Molecular Formula

C17H18BrN3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

3-[5-[(4-bromophenoxy)methyl]furan-2-yl]-4-butyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18BrN3O2S/c1-2-3-10-21-16(19-20-17(21)24)15-9-8-14(23-15)11-22-13-6-4-12(18)5-7-13/h4-9H,2-3,10-11H2,1H3,(H,20,24)

InChI Key

VQEVYYVLSZOOFR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC=C(O2)COC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.